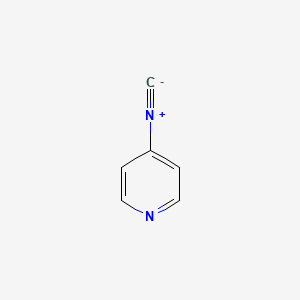

4-Isocyanopyridine

Description

Significance of Isonitriles in Organic Chemistry

Isonitriles, also known as isocyanides, are a class of organic compounds featuring the functional group -N≡C. wikipedia.org They possess a unique electronic structure, with the terminal carbon atom exhibiting both nucleophilic and electrophilic characteristics. frontiersin.orgresearchgate.net This dual reactivity makes isonitriles exceptionally versatile building blocks in organic synthesis. fiveable.me They are renowned for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the efficient, one-pot construction of complex molecules from three or more starting materials. mdpi.comresearchgate.net Beyond MCRs, isonitriles engage in various other transformations including α-addition reactions, cycloadditions, and metal-catalyzed processes, enabling the synthesis of diverse structures like heterocycles and peptidomimetics. frontiersin.orgresearchgate.net

Overview of Pyridine (B92270) Isocyanides

Pyridine isocyanides are a specific subset of isonitriles where the isocyano group is attached to a pyridine ring. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. slideshare.net The presence of the pyridine moiety introduces distinct electronic properties and potential coordination sites (the ring nitrogen) that influence the reactivity of the isocyanide group. Pyridine isocyanides can be synthesized from the corresponding aminopyridines. acs.org The position of the isocyano group on the pyridine ring (e.g., 2-, 3-, or 4-position) significantly impacts the compound's steric and electronic profile, thereby affecting its stability and behavior in chemical reactions. acs.org5z.com These compounds serve as valuable ligands in coordination chemistry and as reactants in the synthesis of complex nitrogen-containing molecules. vulcanchem.comacs.org

Historical Context of 4-Isocyanopyridine in Research

The study of isonitriles dates back to the mid-19th century, but the development of generally applicable synthetic routes occurred much later. rsc.org One of the most common methods, the dehydration of N-substituted formamides using reagents like phosphorus oxychloride, became a standard procedure for preparing various isocyanides, including pyridine-based ones. rsc.orgmdpi.com Research into pyridine isocyanides gained momentum with the rise of multicomponent chemistry. Scientists recognized that incorporating the pyridine ring could lead to products with interesting biological and coordination properties. While early literature often focused on isocyanides in general, specific investigations into the isomers of isocyanopyridine began to delineate their unique reactivities. For instance, comparisons between 2-, 3-, and this compound in Ugi reactions have been conducted to understand how the electronic and steric differences imparted by the nitrogen atom's position affect reaction outcomes. acs.org5z.com This foundational work established this compound and its isomers as important tools in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4N2 |

|---|---|

Molecular Weight |

104.11 g/mol |

IUPAC Name |

4-isocyanopyridine |

InChI |

InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H |

InChI Key |

SSZKKPYAIRMYHZ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanopyridine and Its Derivatives

Dehydration Protocols from N-Formyl-4-aminopyridine Precursors

The dehydration of N-formyl-4-aminopyridine is a critical step in the synthesis of 4-isocyanopyridine. This transformation can be achieved using a variety of dehydrating agents, with phosphorus oxychloride being one of the most common.

Phosphorus oxychloride (POCl₃) is a widely employed dehydrating agent for the synthesis of isocyanides from their corresponding formamides. rsc.orgmdpi.com The reaction is typically performed at low temperatures, ranging down to 0°C, and it is crucial to maintain basic conditions to prevent hydrolysis of the resulting isocyanide and maximize product yield. rsc.orgmdpi.com Triethylamine (B128534) is commonly used as the base in these reactions. mdpi.com

A key advantage of using POCl₃ is that it generates inorganic phosphate (B84403) as a byproduct, which is preferable to the organic waste produced by other reagents like p-toluenesulfonyl chloride (p-TsCl). rsc.orgmdpi.com The general procedure involves adding POCl₃ to a solution of the N-formamide in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine. rsc.org Dichloromethane has been found to be a particularly effective solvent, leading to high yields due to the poor solubility of formamides in many other organic solvents. rsc.orgrug.nl

Recent advancements have focused on developing more sustainable and efficient protocols. One such method involves using triethylamine not only as a base but also as the solvent, creating solvent-free conditions. mdpi.com This approach offers several benefits, including faster reaction times (often under 5 minutes), high to excellent yields, and minimal waste generation. mdpi.comresearchgate.net The optimized conditions typically involve a 1:1 molar ratio of the N-formamide to POCl₃ at 0°C. mdpi.com

While effective, the traditional workup for POCl₃-mediated dehydrations involves careful hydrolysis of the excess reagent under basic conditions to avoid decomposition of the isocyanide product. rsc.orgmdpi.com To circumvent this, "dry" workup procedures have been developed where the reaction mixture is directly loaded onto a silica (B1680970) gel column for purification, eliminating the need for an aqueous workup. rsc.org

Table 1: Comparison of Solvents for POCl₃-Mediated Dehydration

| Solvent | Yield (%) | Reference |

|---|---|---|

| Dichloromethane | 94 | mdpi.com |

| Tetrahydrofuran | 72 | mdpi.com |

| Toluene | - | rsc.org |

| Acetonitrile | - | rsc.org |

| Diethyl ether | - | rsc.org |

Data represents yields for the synthesis of 3-bromo-1-isocyanobenzene, illustrating the effect of solvent choice on reaction efficiency. mdpi.com

While phosphorus oxychloride is a staple, other dehydrating agents have been explored for the synthesis of isocyanides, including those with pyridine (B92270) scaffolds. Phosgene, for instance, is considered a highly efficient dehydrating agent that produces gaseous byproducts (CO₂ and HCl), simplifying purification. rsc.org However, its extreme toxicity severely limits its practical application. rsc.org

Other alternatives include:

p-Toluenesulfonyl chloride (p-TsCl): While effective, it generates more organic waste compared to POCl₃. rsc.orgmdpi.com

Triphenylphosphine (PPh₃) and Iodine: This combination has been used for formamide (B127407) dehydration. mdpi.com

Diphosgene and Triphosgene: These serve as safer liquid and solid alternatives to phosgene, respectively, but still require careful handling. researchgate.net

Organic chlorophosphate derivatives and XtalFluor-E: These have also been employed in the synthesis of isocyanides from formamides. rsc.orgrug.nl

Phenyl dichlorophosphate (B8581778) (PhPO₂Cl₂): This reagent has proven to be a successful alternative, particularly in cases where POCl₃ gives low yields or causes degradation of the starting material, as observed in the synthesis of some 3-substituted 2-isocyanopyridines. uantwerpen.be

The choice of dehydrating agent can be critical, especially for sensitive substrates. For example, in the synthesis of certain 3-substituted 2-isocyanopyridines, using a large excess of POCl₃ resulted in very low yields or complete degradation of the product, whereas PhPO₂Cl₂ provided a significant improvement in yield. uantwerpen.be

The principles of green chemistry, which focus on waste prevention, atom economy, and the use of safer chemicals, are increasingly influencing the synthesis of isocyanides. researchgate.netplusplustutors.comacs.org A significant step towards a more sustainable synthesis of isocyanides, including potentially this compound, is the development of solvent-free reaction conditions. mdpi.complusplustutors.com

One such approach utilizes phosphorus oxychloride for dehydration in the presence of triethylamine, which acts as both the base and the solvent. mdpi.com This method is not only highly efficient, with reactions often completing in under five minutes, but it also minimizes waste and enhances safety. mdpi.comresearchgate.net

Another green strategy involves avoiding traditional aqueous workups, which can be laborious and generate significant waste. rsc.org Instead, a "dry" workup procedure where the reaction mixture is directly purified by column chromatography has been successfully implemented. rsc.org This reduces solvent consumption and simplifies the isolation of the isocyanide product. rsc.orgrug.nl

Furthermore, designing synthetic routes with high atom economy is a key principle of green chemistry. acs.org The dehydration of formamides to isocyanides is inherently efficient in this regard, as the main byproduct is a phosphate salt when using POCl₃. rsc.org

Table 2: Key Principles of Green Chemistry in Isocyanide Synthesis

| Principle | Application in Isocyanide Synthesis | Reference |

|---|---|---|

| Waste Prevention | Using POCl₃ to generate inorganic byproducts; solvent-free reactions. | rsc.orgmdpi.comresearchgate.net |

| Atom Economy | Dehydration of formamides is an efficient transformation. | acs.org |

| Safer Solvents | Use of greener solvents or solvent-free conditions. | mdpi.comjocpr.commdpi.com |

| Energy Efficiency | Microwave-assisted synthesis offers potential for reduced energy consumption. | researchgate.netmdpi.com |

| Catalysis | Use of catalytic reagents is superior to stoichiometric ones. | acs.org |

Indirect Synthetic Pathways to this compound Structural Motifs

While the direct dehydration of N-formyl-4-aminopyridine is a common route, indirect pathways can also lead to structures incorporating the this compound motif. These often involve multicomponent reactions (MCRs) where an isocyanide is a key reactant. acs.orgresearchgate.netresearchgate.net

The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov If this compound is used as the isocyanide component in an Ugi reaction, the resulting product will contain the 4-isocyanopyridyl moiety.

Another relevant MCR is the Passerini three-component reaction (P-3CR), which involves an isocyanide, a carboxylic acid, and a carbonyl compound to form an α-acyloxy carboxamide. rsc.org

These MCRs are highly valuable for rapidly generating molecular complexity from simple starting materials. The this compound can be pre-synthesized and then used as a building block in these reactions to create a diverse range of complex molecules containing the pyridine ring.

In Situ Generation and Utilization of this compound

For isocyanides that are unstable or difficult to isolate, in situ generation offers a practical alternative. rsc.orgrug.nl In this approach, the isocyanide is generated in the reaction vessel and immediately consumed in a subsequent reaction, such as a multicomponent reaction. rsc.org This strategy avoids the need for purification and handling of the potentially volatile or reactive isocyanide.

The dehydration of N-formyl-4-aminopyridine can be performed in the presence of the other components of a multicomponent reaction. For example, one could envision a one-pot process where N-formyl-4-aminopyridine is dehydrated to this compound, which then immediately reacts with an aldehyde, an amine, and a carboxylic acid in an Ugi reaction. This approach has been successfully applied to other unstable isocyanides, such as 2-isocyanopyrimidine. rsc.org

While the isolation of this compound has been reported, there are instances where its in situ generation could be advantageous, particularly in high-throughput synthesis or when dealing with small quantities where isolation losses would be significant. mdpi.com A study noted the formation of this compound, indicated by its characteristic smell and TLC analysis, even though it was not isolated in a pure form under the specific conditions used, suggesting its potential for in situ applications. mdpi.com

Fundamental Chemical Reactivity of 4 Isocyanopyridine

Ambivalent Reactivity: Nucleophilic and Electrophilic Characteristics

The isocyanide functional group is characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties, a phenomenon known as ambivalent reactivity. researchgate.net This dual nature is central to its role in synthetic chemistry. rsc.orgrsc.org

Nucleophilic Character: The terminal carbon atom of the isocyanide possesses a lone pair of electrons and can be considered a "divalent carbon," giving it significant carbene-like character. acs.org This makes it a potent nucleophile, readily attacking electrophilic centers. This nucleophilicity is harnessed in numerous reactions, most notably multicomponent reactions where it serves as a key building block. researchgate.netacs.org

Electrophilic Character: Conversely, the same terminal carbon atom can also act as an electrophile. It can be attacked by strong nucleophiles and is susceptible to insertion reactions. utexas.eduresearchgate.net This electrophilic nature is also evident in its ability to undergo cycloaddition reactions and to be activated by Lewis or Brønsted acids. wikipedia.orgutexas.edu

This dichotomy in reactivity allows the isocyanide group to form multiple bonds in a single, often one-pot, reaction, making compounds like 4-Isocyanopyridine highly valuable synthetic intermediates. researchgate.net

Role of the Isocyano Group in Organic Transformations

The unique reactivity of the isocyano group makes it a versatile C1 synthon in organic synthesis. acs.org It is a cornerstone of isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly building molecular complexity from simple precursors. researchgate.netmdpi.com

Two of the most prominent IMCRs are the Passerini and Ugi reactions:

Passerini Reaction: This is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide.

Ugi Reaction: A four-component reaction, the Ugi reaction combines an isocyanide, a carboxylic acid, a primary amine, and a carbonyl compound. organic-chemistry.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and carboxylic acid in a concerted or stepwise fashion. organic-chemistry.org The final product is an α-acylamino amide. organic-chemistry.orgresearchgate.net

The utility of this compound in such transformations lies in its ability to introduce a pyridine (B92270) moiety into the final product, a common scaffold in medicinal chemistry. The table below summarizes key features of these foundational IMCRs.

| Reaction Name | Components | Key Product Feature |

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy Carboxamide |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone | α-Acylamino Amide |

These reactions are highly atom-economical and allow for the creation of large libraries of diverse compounds by simply varying the starting components. researchgate.net For instance, 2-bromo-6-isocyanopyridine (B2597283) has been demonstrated as a "convertible isocyanide" in Ugi reactions, where the resulting pyridyl amide can be subsequently cleaved or modified, highlighting the synthetic flexibility afforded by isocyanopyridines. colab.wsnih.govacs.org

Intramolecular Cyclization Reactions Involving this compound

Products derived from this compound in multicomponent reactions can be designed to undergo subsequent intramolecular cyclization reactions. This strategy, often termed a post-condensation modification, leverages functional groups appended to the initial starting materials to construct complex cyclic and heterocyclic systems in a tandem fashion. beilstein-journals.orgclockss.org

A common approach involves using a starting material in an Ugi reaction that contains a dienophile, while another component contains a diene. After the initial Ugi condensation, the resulting product contains both functionalities, setting the stage for an intramolecular Diels-Alder reaction to form rigid, tricyclic structures. mdpi.com

Another powerful strategy involves the acid-mediated cyclization of Ugi products. For example, if an aminoaldehyde acetal (B89532) is used as the amine component, the resulting Ugi product can be treated with acid. This treatment cleaves the acetal, forming an N-acyliminium ion intermediate which is then attacked by a nucleophile already present in the molecule to forge a new ring system, such as a ketopiperazine. mdpi.com

| Cyclization Strategy | Trigger | Intermediate/Key Feature | Resulting Structure |

| Tandem Ugi/Diels-Alder | Thermal or Lewis Acid | Tethered diene and dienophile | Fused polycyclic systems |

| Ugi/N-Acyliminium Ion Cyclization | Acidic treatment of acetal | N-Acyliminium ion | Nitrogen-containing heterocycles |

| Spirocyclization | N-Iodosuccinimide | - | Spiroindolenines researchgate.net |

Intermolecular Cycloaddition Reactions with this compound

The isocyano group can participate directly or indirectly in intermolecular cycloaddition reactions, providing access to a variety of heterocyclic scaffolds. wikipedia.org These reactions are distinct from the multicomponent reactions described earlier and rely on the pericyclic interaction of the isocyanide with other unsaturated systems. libretexts.org

A primary example is the [4+1] cycloaddition , where the isocyanide acts as a one-atom (C1) component. Isocyanides react with 1,3-heterodienes, such as tetrazines, in a formal [4+1] cycloaddition to yield new heterocyclic products. wikipedia.orgresearchgate.net

Isocyanides can also be precursors to 1,3-dipoles, which then undergo 1,3-dipolar cycloadditions . A well-known example involves the formation of Münchnones (mesoionic oxazolium-5-ones) from N-acylated amino acids. clockss.org Ugi reaction products can be designed to serve as precursors to Münchnones or their imino-analogs. These intermediates can be generated in situ and trapped by a dipolarophile, such as an activated alkyne, to furnish highly substituted five-membered heterocycles like pyrroles. clockss.org

| Cycloaddition Type | Isocyanide Role | Reaction Partner(s) | Product Type |

| [4+1] Cycloaddition | C1 Synthon | Conjugated heterodienes (e.g., tetrazines) | 5-membered heterocycles researchgate.net |

| 1,3-Dipolar Cycloaddition | Precursor to 1,3-dipole | Acetylenic dipolarophiles | Substituted pyrroles clockss.org |

| [2+2] Photocycloaddition | 2π electron component | Alkenes (excited state) | 4-membered rings libretexts.org |

Applications of 4 Isocyanopyridine in Multicomponent Reactions Mcrs

Ugi-Type Reactions (Ugi-4CR, Ugi-3CR, Ugi-4C-3CR)

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgresearchgate.netjsynthchem.com The versatility of the Ugi reaction allows for the creation of large and diverse chemical libraries for drug discovery and materials science. slideshare.netacs.org 4-Isocyanopyridine can be effectively employed as the isocyanide component in these reactions, leading to products with a pyridine (B92270) moiety that can be crucial for biological activity or further synthetic transformations.

The Ugi reaction family also includes variations such as the Ugi three-component reaction (U-3CR), which typically involves an amine, a carbonyl compound, and an isocyanide, often with an acid catalyst that is not incorporated into the final product. nih.gov Another variant is the Ugi four-center three-component reaction (U-4C-3CR), which involves the condensation of components like 2-formylbenzoic acid, amines, and isonitriles. rsc.org

Mechanistic Investigations of this compound in Ugi Reactions

The generally accepted mechanism of the Ugi-4CR involves several equilibrium steps. colab.ws It begins with the formation of an imine from the aldehyde and the amine. wikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion. The nucleophilic isocyanide, in this case, this compound, adds to the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to form an O-acylated isoamide. The reaction is driven to completion by the irreversible Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen atom, which yields the final α-acylamino carboxamide product. wikipedia.org The polar nature of solvents like methanol (B129727) or DMF is often preferred as it supports the ionic intermediates formed during the reaction. nih.govwikipedia.org

The reactivity of this compound in this sequence is influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom in the pyridine ring can affect the nucleophilicity of the isocyanide carbon, potentially influencing reaction rates and yields compared to alkyl or aryl isocyanides.

Scope and Limitations of this compound as an Ugi Component

This compound demonstrates broad applicability in Ugi reactions, reacting with a wide range of aldehydes, amines, and carboxylic acids. This versatility allows for the synthesis of a diverse array of α-acylamino carboxamides incorporating the pyridyl moiety. These products serve as valuable precursors for more complex heterocyclic systems through post-Ugi transformations. researchgate.net For instance, Ugi adducts derived from this compound can be subjected to cyclization reactions to generate various N-heterocycles. researchgate.netjsynthchem.com

However, there can be limitations. The reactivity of the Ugi reaction can be sensitive to the steric hindrance of the components. mdpi.com Highly substituted aldehydes or amines may lead to lower yields or require harsher reaction conditions. Furthermore, the electronic properties of the other reactants can influence the outcome. For instance, the use of certain bifunctional reactants can lead to the formation of structurally interesting products, such as β-lactams when β-amino acids are used. wikipedia.org

A notable application is in the synthesis of complex molecules and libraries on solid supports, where the isocyanide component, potentially this compound, can be attached to a resin. mdpi.com This approach facilitates product purification and the generation of large compound libraries for high-throughput screening. researchgate.net

Table 1: Examples of Ugi Reactions Utilizing Pyridine-Based Isocyanides

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product Type | Ref. |

|---|---|---|---|---|---|

| 4-Piperidone (B1582916) derivative | Aniline | Propionic acid | 2-Bromo-6-isocyanopyridine (B2597283) | Precursor to Carfentanil | nih.gov |

| Isobutyraldehyde | Methylamine | Dipeptide | Anthranilate-derived isonitrile | Precursor to (±)-Viridic acid | rsc.org |

Stereoselective Ugi Reactions with this compound

Achieving stereoselectivity in Ugi reactions is a significant challenge, as the reaction often produces diastereomeric mixtures when chiral components are used. colab.wsresearchgate.net However, strategies have been developed to induce facial selectivity in the nucleophilic attack of the isocyanide. One approach involves the use of chiral auxiliaries on one of the components. For example, a stereoselective Ugi reaction has been reported on a solid phase using a carbohydrate as a chiral auxiliary. mdpi.com

Another strategy involves the use of chiral cyclic imines, where the ring's conformational rigidity can lead to better diastereoselectivity. researchgate.net While specific examples detailing the stereoselective Ugi reaction of this compound are not extensively documented in the provided context, the general principles of using chiral components or catalysts would apply. For instance, a chiral Brønsted acid could potentially protonate the imine in an enantioselective manner, leading to a chiral iminium ion that then reacts with this compound.

Passerini Reaction (P-3CR) Applications of this compound

The Passerini three-component reaction (P-3CR), discovered in 1921, is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. rsc.orgwikipedia.org The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, involving the formation of an imidate intermediate followed by a Mumm rearrangement. wikipedia.org

This compound can participate as the isocyanide component in the Passerini reaction, yielding α-acyloxy amides containing a pyridyl group. These products are valuable in their own right and as intermediates for further chemical transformations. The Passerini reaction has been utilized in the synthesis of a variety of structures, including heterocycles, polymers, and pharmaceutically relevant molecules. wikipedia.org For instance, a diastereoselective Passerini reaction was a key step in the total synthesis of N14-desacetoxytubulysin H. nih.gov

The scope of the Passerini reaction with this compound is broad, accommodating a variety of aldehydes and carboxylic acids. wikipedia.org The reaction can also be performed under green conditions, for example, in water or ionic liquids. wikipedia.org A variation of the Passerini reaction involves replacing the carboxylic acid with an alcohol and carbon dioxide, known as the Passerini four-component reaction (P-4CR). rsc.org

Groebke-Blackburn-Bienaymé (GBB) Reaction Incorporating this compound

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an isocyanide, and an amino-heterocycle (amidine type) to produce fused imidazoles, such as imidazo[1,2-a]pyridines. nih.govscielo.brmdpi.com This reaction, considered a variant of the Ugi reaction, involves a formal [4+1] cycloaddition of the isocyanide to an in-situ formed imine. researchgate.net

This compound can be utilized as the isocyanide component in the GBB reaction, although the provided search results more frequently mention the use of other isocyanides in the synthesis of imidazo[1,2-a]pyridines. The reaction is typically catalyzed by Brønsted or Lewis acids. scielo.brresearchgate.net The amino-heterocycle component, such as a 2-aminopyridine (B139424) derivative, reacts with an aldehyde to form a Schiff base, which then undergoes a cycloaddition with the isocyanide. scielo.br The resulting fused imidazole (B134444) scaffolds are prevalent in many marketed drugs. researchgate.net The reaction conditions can be optimized, for instance, by using microwave irradiation to shorten reaction times. mdpi.com

The scope of the GBB reaction is extensive, allowing for variations in all three components. However, the nucleophilicity of the amino-heterocycle can influence the reaction yield, with less nucleophilic amines sometimes giving lower yields. beilstein-journals.org

Table 2: Overview of GBB Reactions

| Aldehyde | Isocyanide | Amino-heterocycle | Catalyst | Product Type | Ref. |

|---|---|---|---|---|---|

| Benzaldehyde derivatives | Cyclohexyl isocyanide | Various 2-aminopyridines | Pampas@Si/SO3H | Imidazopyridine tetracyclic derivatives | researchgate.net |

| Various aldehydes | tert-Butyl isocyanide, Methyl isocyanoacetate | 2-Aminopyridine, 2-Aminothiazole | Rare earth triflates | Imidazo[1,2-a]pyridines, Imidazo[2,1-b]thiazoles | scielo.br |

Other Isocyanide-Based Multicomponent Reactions (IMCRs) Featuring this compound

Beyond the Ugi, Passerini, and GBB reactions, this compound can participate in a range of other IMCRs. The versatility of the isocyanide functional group allows for its involvement in various cycloaddition and insertion reactions, leading to a plethora of heterocyclic structures. researchgate.net

For example, isocyanides are known to undergo formal cycloadditions with conjugated heterodienes. researchgate.net The specific application of this compound in these less common IMCRs would depend on the specific reaction partners and conditions. The development of novel convertible isocyanides, such as 2-bromo-6-isocyanopyridine, has expanded the synthetic utility of IMCRs by allowing for post-reaction modifications of the isocyanide-derived amide. colab.wsbiobasedorgchem.com This concept could potentially be extended to derivatives of this compound to further enhance its synthetic value.

The continuous exploration of new IMCRs and the application of known isocyanides like this compound in these reactions remain an active area of research, driven by the demand for efficient and diversity-oriented synthetic methods in drug discovery and materials science. researchgate.net

Ligand Binding Modes of this compound

The most common binding mode for this compound is as a monodentate ligand, where it coordinates to a single metal center through the lone pair of electrons on the carbon atom of the isocyano group. rsc.org Isocyanides, in general, are effective sigma donors and pi-acceptors, similar to carbon monoxide, making them strong ligands for a variety of transition metals, particularly those in lower oxidation states. rsc.org This monodentate coordination is fundamental in the formation of numerous discrete metal complexes. uomustansiriyah.edu.iqatlanticoer-relatlantique.ca

In this mode, the pyridine nitrogen atom remains non-coordinated, which can influence the solubility and reactivity of the complex. The electronic properties of the isocyano group can be subtly tuned by the pyridine ring, affecting the strength of the metal-ligand bond.

Table 1: Examples of Metal Complexes with Monodentate this compound

| Complex Formula | Metal Center | Coordination Geometry | Reference |

| trans-[RhCl(CN-4-py)(PPh3)2] | Rhodium(I) | Square Planar | researchgate.net |

| [Au(CN-4-py)(P(t-Bu)3)]BF4 | Gold(I) | Linear | dominiopublico.uy |

This compound can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or extended coordination polymers. wikipedia.org This bridging capability is crucial for the construction of higher-order structures with interesting magnetic, electronic, or catalytic properties.

In its most straightforward bridging role, the this compound molecule links two metal centers, with the isocyano carbon coordinating to one metal and the pyridine nitrogen coordinating to another. This end-to-end bridging leads to the formation of linear or zig-zag chains, which can further assemble into two- or three-dimensional networks. The term used to denote a bridging ligand is the Greek letter mu (μ). wikipedia.org

Table 2: Bridging Coordination Modes of this compound

| Bridging Mode | Description | Resulting Structure |

| μ-N,C | The pyridine nitrogen binds to one metal center, and the isocyano carbon binds to another. | Linear or zig-zag chains |

| μ₂-Isocyano | The isocyano group itself bridges two metal centers. | Dinuclear complexes |

The presence of the pyridine nitrogen atom, even when not directly coordinated to a metal center, exerts a significant influence on the coordination chemistry of this compound. Its basicity and the potential for hydrogen bonding can affect the packing of molecules in the solid state and the solubility of the complexes in various solvents.

Furthermore, the electronic nature of the pyridine ring can be modified by introducing substituents, which in turn affects the donor properties of the isocyano group. nih.gov Electron-donating groups on the pyridine ring can increase the electron density on the isocyano carbon, making it a stronger sigma donor. Conversely, electron-withdrawing groups can enhance the pi-acceptor character of the isocyano ligand. This tunability is a key advantage in the design of metal complexes with specific electronic properties. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor, such as a metal salt or a pre-formed complex, with the this compound ligand in an appropriate solvent. jscimedcentral.comsysrevpharm.orgchemmethod.com The stoichiometry of the reactants, the reaction temperature, and the choice of solvent can all influence the final product, leading to the formation of complexes with different coordination numbers and geometries. jscimedcentral.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand makes it an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgwikipedia.orgsigmaaldrich.com These materials consist of metal ions or clusters connected by organic linkers, forming extended one-, two-, or three-dimensional networks. wikipedia.orgsigmaaldrich.com

In the context of MOFs, this compound can serve as a linker, connecting metal nodes to create porous structures. cas.orgrsc.orgmdpi.com The length and rigidity of the this compound ligand, along with the coordination preferences of the metal ion, determine the topology and pore size of the resulting MOF. sigmaaldrich.comcas.org These materials are of great interest for a wide range of applications, including gas storage, separation, and catalysis, due to their high surface areas and tunable pore environments. cas.orgmdpi.com The synthesis of these extended structures often employs solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. wikipedia.org

Conclusion

4-Isocyanopyridine stands out as a valuable and versatile compound in the field of organic chemistry. Its synthesis, primarily through the dehydration of N-(pyridin-4-yl)formamide, is well-established. The compound's unique structure, which combines the dual electronic character of an isocyanide with the distinct properties of a pyridine (B92270) ring, makes it a powerful tool. In multicomponent reactions like the Ugi and Passerini, it enables the rapid construction of complex, nitrogen-containing molecules. Furthermore, its ability to act as a ligand in coordination chemistry opens avenues for creating novel metal complexes with tailored catalytic or material properties. A comparative analysis reveals that the electronic and steric profile of this compound—specifically its moderate reactivity and unhindered nature—differentiates it from its isomers and aliphatic analogs, cementing its role as a strategic building block in modern synthetic chemistry.

Supramolecular Chemistry and Self Assembly Involving 4 Isocyanopyridine

The unique electronic and structural characteristics of 4-isocyanopyridine, featuring a linear geometry with two distinct functional groups—a pyridine (B92270) ring and an isocyanide moiety—make it a compelling building block in supramolecular chemistry. These groups provide multiple sites for non-covalent interactions, enabling the construction of complex, self-assembled architectures.

Computational and Mechanistic Studies of 4 Isocyanopyridine Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of chemical reactions involving pyridyl isocyanides and their derivatives. These calculations allow for the exploration of various possible reaction routes, helping to identify the most energetically favorable pathways.

In studies on the reaction of pyridine (B92270) with the CN radical, ab initio calculations have been used to investigate the potential energy surface. These studies have shown that the formation of cyanopyridines is energetically more favorable than the formation of isocyanides. frontiersin.orguni-stuttgart.de Specifically, the well depths for the addition of the CN radical to the pyridine backbone are significantly deeper (around -37 kcal/mol) compared to those for isocyanide formation (-14 to -16 kcal/mol). frontiersin.orguni-stuttgart.de This highlights the utility of DFT in predicting product distribution based on thermodynamic stability.

Computational studies on the reaction between a highly Lewis acidic diborane (B8814927) (pinB-BMes2) and a combination of pyridine and an isocyanide have also utilized DFT calculations to propose complex reaction pathways. nih.gov These calculations helped to rationalize the formation of various products through a series of rearrangement reactions. nih.gov

The following table summarizes a selection of calculated activation energies for cycloaddition reactions of pyridine derivatives, illustrating how DFT can quantify the feasibility of different reaction pathways.

Table 1: Calculated Activation Energies for Cycloaddition Reactions of Pyridine Derivatives

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|---|

| Pyridine-4-carbonyl isocyanate + Imine | [4+2] Cycloaddition | DFT | ~18 | vulcanchem.com |

| N-Methyl-oxidopyridinium ion + 1,3-Butadiene | Endo (4+3) Cycloaddition | M06-2X/6-31G(d) | 23.5 | uq.edu.au |

| N-Methyl-oxidopyridinium ion + 1,3-Butadiene | Exo (4+3) Cycloaddition | M06-2X/6-31G(d) | 24.2 | uq.edu.au |

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms at a molecular level is a key strength of computational chemistry. For 4-isocyanopyridine and its analogs, theoretical studies have been crucial in identifying intermediates and characterizing the high-energy transition states that govern reaction rates and outcomes. scispace.comresearchgate.net A transition state is a fleeting configuration of atoms at a local energy maximum along a reaction coordinate. issuu.com

In the context of cycloaddition reactions, DFT calculations have been instrumental. For the [4+2] cycloaddition of pyridine-4-carbonyl isocyanate, computational analysis of the transition state geometry provides insights into the concerted nature of the reaction. vulcanchem.com Similarly, for the (4+3)-cycloaddition of N-alkyl oxidopyridinium ions with dienes, DFT calculations predicted a concerted mechanism, with the endo transition state being slightly lower in energy than the exo transition state. uq.edu.au

The mechanism of 1,3-dipolar cycloaddition reactions involving nitropyridyl isocyanates has been investigated using DFT methods. researchgate.net These studies have shown that the reaction can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. researchgate.net The transition states for both pathways can be located and their energies compared to determine the most likely mechanism under specific conditions. researchgate.net

Furthermore, computational studies have been used to propose mechanisms for the functionalization of the pyridine ring. In the reaction of a diborane with pyridine and an isocyanide, DFT calculations supported a mechanism involving several rearrangement steps, including the formation of a pyridine-coordinated boraalkene intermediate. nih.gov The characterization of transition states in such complex, multi-step reactions is essential for a complete understanding of the reaction mechanism. scispace.com

Prediction of Structure-Reactivity Relationships in this compound Chemistry

Computational methods are powerful in establishing quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships. By systematically modifying the structure of this compound in silico and calculating relevant electronic and steric properties, it is possible to predict how these changes will affect its reactivity.

For instance, the electron-withdrawing nature of the pyridine ring in pyridine-4-carbonyl isocyanate activates the carbonyl group, enhancing its electrophilicity and susceptibility to nucleophilic attack. vulcanchem.com DFT calculations can quantify this effect by analyzing the charge distribution and frontier molecular orbitals of the molecule.

In the context of gold(I) and silver(I) complexes with 4-pyridylisocyanide, DFT and crystallographic studies have been used to understand the relationship between the molecular structure and the observed photophysical properties. scispace.comrsc.org These studies revealed that changes in luminescence are due to structural modifications that affect intermolecular interactions (π-π stacking and Au···Au interactions) rather than electronic differences caused by coordination to the metal. scispace.comrsc.org This demonstrates how computational analysis can disentangle steric and electronic effects on the properties of molecules containing the this compound moiety.

The reactivity of isocyanides in multicomponent reactions is influenced by inductive and mesomeric effects, as well as steric factors. mdpi.com While specific computational studies on the structure-reactivity of this compound in these reactions are not widely reported, the principles can be readily applied. DFT calculations could be used to model the transition states of Ugi or Passerini reactions involving this compound and various substituents to predict how the electronic and steric properties of the pyridine ring influence the reaction barrier and, consequently, the reaction rate and yield.

The following table lists the chemical compounds mentioned in this article.

Strategic Utility of 4 Isocyanopyridine in Complex Molecular Synthesis

Synthesis of Nitrogen Heterocycles

The pyridine (B92270) nucleus is a common motif in pharmaceuticals and agrochemicals, making methods for its incorporation into larger, more complex heterocyclic systems highly valuable. Isocyanopyridines are excellent substrates for isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of diverse heterocyclic structures. researchgate.net

The Ugi four-component reaction (Ugi-4CR) involves the condensation of an isocyanide, an amine, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) in a single pot. When an isocyanopyridine is used, the resulting product is an α-acylamino carboxamide bearing a pyridyl moiety. The true synthetic power of this method is realized when the initial product undergoes a subsequent intramolecular reaction to form a new heterocyclic ring. For example, by choosing starting materials with complementary functional groups, the linear Ugi product can be cyclized to produce complex nitrogen-containing scaffolds like benzodiazepines or other polyheterocyclic systems. researchgate.netresearcher.life

A key advancement in this area is the use of "convertible" isocyanides, such as 2-bromo-6-isocyanopyridine (B2597283). acs.org In these cases, the pyridine-containing amide group formed after the Ugi reaction is not a stable endpoint but rather a functional handle that can be cleaved or transformed under specific conditions, facilitating the synthesis of otherwise difficult-to-access structures. acs.org

Table 1: Representative Heterocycles Synthesized via Isocyanopyridine-Based MCRs

| MCR Type | Isocyanide Component | Other Key Reactants | Resulting Heterocyclic Core |

|---|---|---|---|

| Ugi-4CR / Cyclization | Isocyanopyridine | Anthranilic acid derivative | Quinazolinone |

| Ugi-4CR / Cyclization | Isocyanopyridine | Amino-functionalized aldehyde | Piperazinone |

Construction of Peptidomimetics and Peptide Analogues

Peptidomimetics—molecules that mimic the structure and function of natural peptides—are a major focus of modern drug discovery, as they often exhibit improved stability and oral bioavailability compared to their natural counterparts. sigmaaldrich.comnih.gov Isocyanide-based multicomponent reactions are exceptionally well-suited for the synthesis of peptidomimetics because the core product of the Ugi reaction is an α-acylamino carboxamide, a structure that closely resembles a dipeptide backbone. colab.ws

The use of 4-isocyanopyridine or its derivatives in the Ugi reaction allows for the direct incorporation of a pyridyl group into the peptide-like scaffold. This is strategically important for several reasons:

The pyridine ring can act as a bioisostere for other aromatic or heterocyclic amino acid side chains.

The basic nitrogen atom can engage in hydrogen bonding or salt-bridge interactions with biological targets.

The pyridine ring provides a handle for further chemical modification.

A particularly powerful strategy involves the use of IMCRs to create cyclic and constrained peptidomimetics. nih.gov Reduced flexibility in a peptide analogue can lock the molecule into its bioactive conformation, leading to enhanced receptor affinity and selectivity. researcher.lifenih.gov This is often achieved by using bifunctional components in the Ugi reaction, such as an N-protected amino acid as the carboxylic acid component and a convertible isocyanide. nih.gov After the initial MCR, a deprotection-cyclization sequence or a ring-closing metathesis can be employed to generate macrocyclic or other constrained peptide analogues. nih.gov

Table 2: Strategies for Peptidomimetic Synthesis Using Isocyanopyridines

| Strategy | Isocyanide Type | Key Feature | Outcome |

|---|---|---|---|

| Linear Analogue Synthesis | This compound | Direct incorporation of the pyridyl group into a peptide-like backbone. | Linear peptidomimetics with enhanced properties. colab.ws |

| Constrained Peptide Synthesis | 3-Substituted 2-isocyanopyridines | Use of a convertible isocyanide allows for post-MCR cleavage and cyclization. | Cyclic di- and tripeptides with reduced flexibility. researcher.life |

Generation of Scaffold Diversity via this compound

The quest for novel drug candidates and chemical probes relies heavily on the ability to generate large libraries of structurally diverse molecules for high-throughput screening. bio-connect.nl Multicomponent reactions are ideal for creating such diversity because they allow for the rapid assembly of complex products from a variable pool of simple starting materials. researchgate.net

The concept of "scaffold hopping"—designing novel molecular frameworks while retaining the key binding features of a known active compound—is a central strategy in medicinal chemistry. chemrxiv.org A "top-down" synthetic approach, where a complex intermediate is systematically modified to produce a range of diverse scaffolds, exemplifies this principle. whiterose.ac.uk Isocyanopyridines can be key intermediates in such strategies, where the initial MCR product is subjected to various ring-forming, ring-cleaving, or rearrangement reactions to generate a family of related but distinct molecular skeletons. whiterose.ac.uk This rapid generation of scaffold diversity is a hallmark of the efficiency and elegance of isocyanide-based chemistry. researchgate.net

Applications in the Total Synthesis of Complex Organic Molecules

The ultimate test of a synthetic method's utility is its successful application in the total synthesis of a complex and biologically active molecule. The strategic use of convertible isocyanopyridines has been elegantly demonstrated in the efficient synthesis of Carfentanil, a potent µ-opioid agonist. acs.orgmdpi.com

In a notable synthesis, Carfentanil was prepared using a Ugi-4CR as the key complexity-building step. mdpi.com The reaction brought together a 4-piperidone (B1582916) derivative, aniline, propionic acid, and the convertible isocyanide 2-bromo-6-isocyanopyridine. acs.orgmdpi.com This single step efficiently assembled the majority of the atoms required for the final product.

The critical feature of this synthesis is the "convertible" nature of the 2-bromo-6-isocyanopyridine. After the Ugi reaction, the isocyanide is transformed into an N-(2-bromopyridyl)amide. This group is not the final desired functionality but serves as an activated precursor. In a subsequent step, treatment with acetyl chloride in methanol (B129727) does not simply hydrolyze the amide but facilitates a transacylation reaction, cleaving the pyridylamide and forming the required methyl ester of the final Carfentanil product. mdpi.com This two-step sequence—a Ugi reaction followed by a cleavage/transformation—represents a highly convergent and efficient route to a complex pharmaceutical agent, showcasing the power of strategically designed isocyanopyridine reagents. acs.org

Developments in Convertible Isocyanides Derived from Pyridine Scaffolds

Design and Synthesis of Convertible Isocyanides

The rational design of a convertible isocyanide from a pyridine (B92270) scaffold hinges on the ability of the pyridine nitrogen to facilitate the cleavage of the C-terminal amide bond formed during a multicomponent reaction. The most successful designs place the isocyano group at the 2-position of the pyridine ring. This substitution pattern allows for intramolecular activation or catalysis, where the pyridine nitrogen can assist in the cleavage of the adjacent N-acyl bond.

Research has shown that 2-isocyanopyridines, particularly those with electron-withdrawing substituents, serve as effective convertible isocyanides. A comparative study of twelve different 2-isocyanopyridine derivatives identified 2-bromo-6-isocyanopyridine (B2597283) as an optimal reagent. acs.org This compound demonstrates a balance of sufficient nucleophilicity for the multicomponent reaction and good leaving group capacity of the resulting pyridylamide moiety under both acidic and basic conditions. acs.org In contrast, there is a notable lack of research demonstrating 4-isocyanopyridine as an effective convertible isocyanide, as the distal position of the ring nitrogen does not allow for the same type of intramolecular assistance in amide cleavage that is central to the design of its 2-substituted counterparts.

The synthesis of isocyanopyridines, including this compound, is typically achieved through a two-step process starting from the corresponding aminopyridine. The first step involves the N-formylation of the amine, followed by a dehydration reaction to generate the isocyanide functional group. nih.gov

Table 1: Synthesis of Pyridine-Based Isocyanides

| Precursor | Step 1: Reagent | Step 2: Dehydrating Agent | Product |

|---|---|---|---|

| 4-Aminopyridine | Acetic formic anhydride | Phosphorus oxychloride (POCl₃) | This compound |

| 2-Amino-6-bromopyridine | Acetic formic anhydride | Phosphorus oxychloride (POCl₃) | 2-Bromo-6-isocyanopyridine |

This table presents common synthetic routes. Yields and specific conditions may vary.

Post-Multicomponent Reaction Transformations

Following an IMCR, the product containing the pyridylamide moiety can undergo various transformations. These post-MCR modifications are the cornerstone of the convertible isocyanide strategy, allowing for the diversification of the initial product and the removal of the pyridine auxiliary group to yield valuable final products like carboxylic acids, esters, or other amides.

The defining feature of products derived from convertible isocyanides is the ability to chemoselectively cleave the newly formed amide bond. For amides derived from 2-isocyanopyridines, this cleavage can be performed under mild conditions, preserving other sensitive functional groups within the molecule.

The mechanism relies on the activation of the amide by the adjacent pyridine nitrogen. Studies on N-(3-substituted pyridin-2-yl)amides, which are the products of Ugi reactions with 3-substituted 2-isocyanopyridines, show that cleavage can be achieved with various nucleophiles such as amines (transamidation), alcohols (alcoholysis), and water (hydrolysis). These reactions are often promoted by a Lewis acid catalyst, such as zinc acetate (Zn(OAc)₂), which coordinates to the pyridine nitrogen and further activates the amide carbonyl for nucleophilic attack.

A patent document suggests that N-4-pyridylamide-containing products, which would be formed from a Passerini reaction involving this compound, can be converted to the corresponding α-hydroxy carboxylic acids under basic conditions. googleapis.com However, detailed studies on the scope, mechanism, and efficiency of this specific transformation are not widely available in peer-reviewed literature, unlike the extensively documented cleavage of 2-pyridylamides.

Table 2: Cleavage Conditions for N-Pyridylamides from Ugi Reactions

| N-Pyridylamide Substrate | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N-(3-Bromo-pyridin-2-yl)amide | Benzylamine | Zn(OAc)₂ | N-Benzylamide | N/A |

| N-(3-Methoxy-pyridin-2-yl)amide | Methanol (B129727) | Zn(OAc)₂ | Methyl Ester | N/A |

| N-(Pyridin-2-yl)amide | NaOH / H₂O | MeOH/H₂O | Carboxylic Acid | googleapis.com |

This table is illustrative of typical cleavage reactions described in the literature for convertible isocyanides.

Cyclative cleavage is a powerful synthetic strategy where the cleavage of the convertible amide is coupled with an intramolecular cyclization event. This approach allows for the rapid construction of heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

In this strategy, one of the other components in the initial multicomponent reaction is designed with a second functional group. After the MCR, this functional group can react intramolecularly with the site of amide cleavage. For example, an Ugi product can be designed to contain a terminal amine. Upon activation and cleavage of the N-pyridylamide, the liberated carboxylic acid can be trapped by the amine to form a lactam. This Ugi-cleavage-cyclization sequence provides a streamlined route to cyclic and constrained peptidomimetics. While this strategy is well-established for products derived from 2-isocyanopyridines, its application to products derived from this compound has not been reported.

Beyond cleavage, the pyridine ring within the post-MCR product offers a handle for further functional group interconversions and derivatizations. The pyridine moiety can be subjected to various organic reactions, allowing for late-stage modification of the molecule.

For instance, halogenated pyridine rings (e.g., from using 2-bromo-6-isocyanopyridine) can participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity and diversity of the products before or after the cleavage of the convertible amide. Although theoretically applicable to products derived from a substituted this compound, the primary focus in the literature remains on the derivatization of the more synthetically useful 2-isocyanopyridine-derived products.

Future Research Directions and Emerging Applications in 4 Isocyanopyridine Chemistry

Development of Novel Reaction Methodologies

Future research in 4-isocyanopyridine chemistry will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies.

A key area of exploration is the advancement of isocyanide-based multicomponent reactions (IMCRs) . colab.wsresearchgate.netmdpi.com These reactions, such as the Ugi and Passerini reactions, allow for the construction of complex molecular scaffolds from simple starting materials in a single step, which is highly desirable in drug discovery and materials science. researchgate.netnih.gov Researchers are investigating new variations of these reactions that are more environmentally friendly, for example, by using water as a solvent or developing "isocyanide-less" protocols to avoid the use of noxious and odorous isocyanides. acs.org

Another promising direction is the development of convertible isocyanides . colab.wsresearchgate.netacs.org These are isocyanides that, after participating in a reaction, can be transformed into other functional groups under mild conditions. uantwerpen.be5z.com For instance, 2-bromo-6-isocyanopyridine (B2597283) has been identified as a highly efficient convertible isocyanide. colab.wsacs.org Its resulting amide moiety can be readily cleaved under both acidic and basic conditions, expanding the synthetic utility of the initial multicomponent reaction products. colab.wsacs.org The development of new convertible isocyanides, including those based on the this compound scaffold, will enable the synthesis of a broader range of complex molecules, including peptidomimetics and natural products. nih.govuantwerpen.beacs.org

Furthermore, there is a growing interest in greener synthetic routes for isocyanides themselves. Recent studies have explored solvent-free conditions for the dehydration of N-substituted formamides using phosphorus oxychloride and triethylamine (B128534), offering a more sustainable alternative to traditional methods. mdpi.com While the isolation of pure this compound proved challenging under these specific conditions, the formation of the product was clearly indicated, suggesting that further optimization could lead to a viable green synthesis. mdpi.com

| Reaction Type | Key Features | Potential Advancements |

| Isocyanide-Based Multicomponent Reactions (IMCRs) | One-pot synthesis of complex molecules. | Greener solvents, isocyanide-less protocols. |

| Convertible Isocyanides | Post-reaction transformation of the isocyanide group. | Development of new, milder cleavage conditions. |

| Green Synthesis of Isocyanides | Environmentally friendly preparation methods. | Optimization of solvent-free and catalyst-based approaches. |

Exploration of New Catalytic Applications

The unique electronic properties of this compound make it a promising ligand in catalysis. Future research will likely see an expansion of its role in various catalytic systems.

This compound and its derivatives can act as ligands in transition metal catalysis . acs.orgscielo.org.mx The isocyano group can coordinate to metal centers, influencing the catalyst's activity and selectivity. acs.org Research is ongoing to explore the use of this compound-based ligands in a variety of catalytic transformations, including cross-coupling reactions, hydroarylations, and C-H bond activation. acs.org The ability to tune the electronic and steric properties of the ligand by modifying the pyridine (B92270) ring offers a powerful tool for catalyst design.

A particularly interesting area is the development of pincer complexes incorporating the this compound motif. scielo.org.mx Pincer ligands are known for their high thermal stability and catalytic activity. scielo.org.mx The incorporation of this compound into pincer scaffolds could lead to novel catalysts with unique reactivity and selectivity.

Furthermore, the development of copper-ligand complexes for catalytic applications is a growing field. nih.gov Copper is an abundant and relatively non-toxic metal, making it an attractive alternative to precious metals in catalysis. nih.gov Research into stable Cu-ligand complexes that can efficiently catalyze reactions such as the production of reactive oxygen species (ROS) is of great interest for applications in medicine and materials science. nih.gov this compound, with its strong coordinating ability, could play a crucial role in the design of such catalysts.

| Catalytic System | Role of this compound | Potential Applications |

| Transition Metal Catalysis | Ligand to tune catalyst properties. | Cross-coupling, hydroarylation, C-H activation. |

| Pincer Complexes | Component of a highly stable ligand scaffold. | High-temperature catalysis, challenging transformations. |

| Copper Catalysis | Stabilizing and activating ligand. | ROS production, green oxidation reactions. |

Integration into Advanced Materials Science Research

The structural and electronic characteristics of this compound make it a valuable component for the construction of advanced materials with tailored properties. materialsscienceconference.com

A significant area of future research is the incorporation of this compound into coordination polymers (CPs) and metal-organic frameworks (MOFs) . acs.orgresearchgate.netnih.gov These materials are constructed from metal ions or clusters linked by organic ligands, creating extended one-, two-, or three-dimensional structures. nih.gov The pyridine nitrogen of this compound can coordinate to metal centers, while the isocyano group can either remain free or participate in further interactions, leading to materials with interesting topologies and properties. acs.org The ability to design and synthesize MOFs with specific pore sizes and functionalities makes them promising for applications in gas storage, separation, and catalysis. researchgate.netchimia.ch

The development of supramolecular assemblies based on this compound is another exciting frontier. wikipedia.orgnih.gov Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional structures. wikipedia.org The hydrogen bonding and π-π stacking capabilities of the pyridine ring, combined with the coordinating ability of the isocyano group, make this compound an excellent building block for creating complex supramolecular architectures such as helicates, ribbons, and stacked layers. nih.gov

Furthermore, the integration of this compound into nanomaterials is an emerging area of research. materialsscienceconference.com The unique optical and electronic properties of materials at the nanoscale can be harnessed for a variety of applications, from sensors to drug delivery. materialsscienceconference.com The functionalization of nanoparticles with this compound could lead to new hybrid materials with enhanced properties and functionalities.

| Material Type | Role of this compound | Potential Applications |

| Coordination Polymers and MOFs | Bridging ligand connecting metal centers. | Gas storage, separation, catalysis. researchgate.netchimia.ch |

| Supramolecular Assemblies | Building block for non-covalent structures. | Molecular recognition, sensors, functional materials. |

| Nanomaterials | Surface functionalization ligand. | Hybrid materials with enhanced optical and electronic properties. |

Interdisciplinary Research Frontiers

The versatility of this compound opens up opportunities for its application in various interdisciplinary research areas, bridging chemistry with biology, medicine, and materials science.

In the realm of medicinal chemistry , this compound derivatives are being explored for the synthesis of biologically active compounds. nih.govmdpi.com The use of isocyanide-based multicomponent reactions has proven to be a powerful tool for generating libraries of diverse molecules for high-throughput screening. researchgate.net For example, derivatives of this compound could be utilized in the synthesis of novel peptidomimetics, which are compounds that mimic the structure and function of peptides and have potential therapeutic applications. nih.govnih.gov

The development of biomaterials is another promising interdisciplinary frontier. wikipedia.org Supramolecular approaches are being used to create artificial ion channels and drug delivery systems. wikipedia.org The ability of this compound to participate in both coordination and non-covalent interactions makes it a valuable tool for designing and constructing such complex biomimetic systems.

Furthermore, the field of green chemistry will continue to drive research towards more sustainable and environmentally friendly chemical processes. scribd.com The development of efficient, one-pot reactions, the use of greener solvents, and the design of recyclable catalysts are all areas where this compound chemistry can make significant contributions. scribd.com The quest for more sustainable synthetic methods for pharmaceuticals and other valuable chemicals will undoubtedly fuel further innovation in this field. scribd.com

| Interdisciplinary Field | Application of this compound | Research Focus |

| Medicinal Chemistry | Synthesis of bioactive molecules. | Peptidomimetics, drug discovery libraries. |

| Biomaterials | Component of functional biomimetic systems. | Artificial ion channels, drug delivery. |

| Green Chemistry | Enabling sustainable chemical processes. | One-pot reactions, recyclable catalysts, green solvents. |

Q & A

Q. What are the established synthetic routes for 4-Isocyanopyridine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound typically involves reductive amination or palladium-catalyzed coupling reactions. For example, in a multi-step synthesis, 4-aminopyridine is treated with formic acid under reflux to generate the formamide intermediate, followed by dehydration using POCl₃ or phosgene analogs to yield the isocyanate . Optimization requires strict control of stoichiometry, reaction time, and purification (e.g., column chromatography with ethyl acetate/hexane gradients). Purity can be verified via NMR (¹H/¹³C) and HPLC, with yields reported in triplicate to ensure reproducibility .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Characterization should include:

- Spectroscopic Analysis : ¹H NMR (δ 8.5–8.7 ppm for pyridine protons), ¹³C NMR (δ 150–160 ppm for isocyanate carbons), and IR (sharp peak at ~2250 cm⁻¹ for N≡C stretch).

- Chromatography : HPLC or GC-MS to confirm >95% purity.

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values.

Always report solvent systems, instrument parameters, and calibration standards to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to its irritant and moisture-sensitive nature.

- Store under inert atmosphere (argon/nitrogen) to prevent hydrolysis.

- Conduct risk assessments for reactions involving phosgene derivatives or high-temperature steps. Document all safety measures in the experimental section .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reactivity of this compound in organometallic complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations can model ligand-metal interactions by analyzing frontier molecular orbitals (HOMO/LUMO) and binding energies. For example:

- Optimize geometries using B3LYP/6-31G(d) for ligands and LANL2DZ for metals.

- Compare calculated IR/NMR spectra with experimental data to validate models.

- Use Natural Bond Orbital (NBO) analysis to quantify charge transfer.

Publish computational details (software, basis sets, convergence criteria) to ensure reproducibility .

Q. What strategies resolve contradictions in reported catalytic activities of this compound-derived complexes?

- Methodological Answer : Contradictions often arise from variations in reaction conditions or characterization methods. To address this:

- Systematic Review : Follow PRISMA guidelines to collate and compare literature data .

- Control Experiments : Replicate key studies under standardized conditions (solvent, temperature, catalyst loading).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of differences in catalytic yields .

Q. How can researchers design experiments to probe the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λ = 250–300 nm under buffered conditions (pH 4–10).

- Activation Energy Calculation : Use Arrhenius plots from rate constants measured at 25–60°C.

- Product Analysis : Identify hydrolysis byproducts (e.g., 4-aminopyridine) via LC-MS.

Report temperature control accuracy (±0.1°C) and buffer preparation protocols .

Data Presentation and Reproducibility

Q. What are best practices for reporting synthetic yields and spectroscopic data in publications?

- Methodological Answer :

- Yield Reporting : Provide mean ± standard deviation from ≥3 independent trials. Highlight outliers and potential causes (e.g., moisture contamination).

- Spectra : Include full NMR/IR spectra in supplementary materials with peak assignments. Use digital identifiers (e.g., DOI) for raw data repositories.

- Compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail depth .

Q. How should researchers address variability in biological assay results involving this compound derivatives?

- Methodological Answer :

- Blind Experiments : Use randomized sample coding to eliminate bias.

- Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays).

- Power Analysis : Predefine sample sizes to ensure statistical validity.

Document all protocols in alignment with CONSORT guidelines for transparency .

Ethical and Methodological Frameworks

Q. What ethical considerations apply when using this compound in interdisciplinary studies (e.g., toxicology)?

- Methodological Answer :

- Regulatory Compliance : Obtain approval from institutional ethics committees for studies involving human/animal models.

- Hazard Communication : Clearly label risks in Material Safety Data Sheets (MSDS).

- Dual-Use Awareness : Screen for potential misuse in weaponizable compound synthesis.

Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .

Q. How can researchers align this compound studies with open science principles?

- Methodological Answer :

- Data Sharing : Upload raw spectra, crystallographic data, and reaction videos to platforms like Zenodo or Figshare.

- Preprints : Disseminate findings via arXiv or ChemRxiv prior to peer review.

- Code Availability : Publish computational scripts (Python/R) on GitHub with open-access licenses.

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.